2-Tridecoxyethyl dihydrogen phosphate
Overview
Description
2-Tridecoxyethyl dihydrogen phosphate is a compound belonging to the class of anionic surfactants. It is known for its excellent properties such as cleansing, emulsifying, dispersing, solubilizing, anticorrosive, antirust, lubricating, antistatic, and wetting abilities. This compound is widely used in various industrial and scientific applications due to its versatility and effectiveness.
Preparation Methods
2-Tridecoxyethyl dihydrogen phosphate is synthesized by reacting tridecyl alcohol (an alcohol with a 13-carbon alkyl chain) with ethylene oxide to form a polyethylene glycol chain. The resulting compound is then esterified with phosphoric acid. The degree of ethoxylation (number of ethylene oxide units) determines its properties and behavior. Industrial production methods involve controlling the reaction conditions to achieve the desired degree of ethoxylation and ensuring the purity of the final product .
Chemical Reactions Analysis
2-Tridecoxyethyl dihydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under strong acidic conditions, the compound may undergo hydrolysis, leading to the formation of tridecyl alcohol and phosphoric acid .
Scientific Research Applications
2-Tridecoxyethyl dihydrogen phosphate has a wide range of scientific research applications. In chemistry, it is used as an emulsifying agent, dispersing agent, and solubilizing agent . In biology and medicine, it is utilized in drug delivery systems, gene therapy, and tissue engineering due to its safety and biocompatibility. In industry, it is employed as a cleansing agent, anticorrosive agent, and antirust agent . Its versatility makes it a valuable compound in various fields of research and development.
Mechanism of Action
The mechanism of action of polyethylene glycol tridecyl ether phosphate involves its ability to interact with various molecular targets and pathways. Its surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic compounds . In biological systems, it can penetrate cell membranes and interact with intracellular components, facilitating the delivery of therapeutic agents . The specific molecular targets and pathways involved depend on the application and the formulation of the compound.
Comparison with Similar Compounds
2-Tridecoxyethyl dihydrogen phosphate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include polyethylene glycol tridecyl ether, polyoxyethylene tridecyl ether phosphate, and trideceth phosphate . These compounds share similar surfactant properties but differ in their degree of ethoxylation and specific applications. This compound stands out due to its excellent emulsifying, dispersing, and solubilizing abilities, making it a preferred choice in various industrial and scientific applications.
Properties
IUPAC Name |
2-tridecoxyethyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-21(16,17)18/h2-15H2,1H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIPQMZIBVDQOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOCCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26915-70-8 | |
Record name | Poly(oxy-1,2-ethanediyl), α-phosphono-ω-(tridecyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26915-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70873400 | |
Record name | 2-(Tridecyloxy)ethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-tridecyl-.omega.-hydroxy-, phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
9046-01-9, 15108-39-1 | |
Record name | PEG-10 Tridecyl ether phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009046019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-tridecyl-.omega.-hydroxy-, phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Tridecyloxy)ethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Poly(oxy-1,2-ethanediyl), α-tridecyl-ω-hydroxy-, phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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